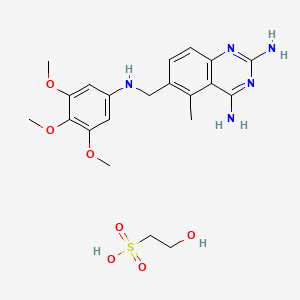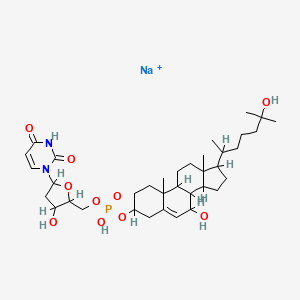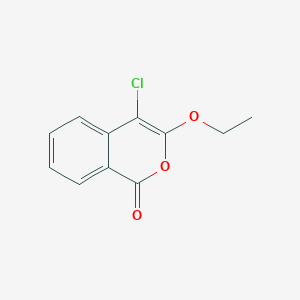
Flumetsulam
Overview
Description
Flumetsulam is a selective, post-emergence herbicide primarily used to control broad-leaved weeds and some grasses. It belongs to the sulfonanilide and triazolopyrimidine herbicide groups. The compound is known for its systemic action, being absorbed by both roots and leaves, and it inhibits plant amino acid synthesis by targeting the enzyme acetohydroxyacid synthase (AHAS) or acetolactate synthase (ALS) .
Mechanism of Action
Target of Action
Flumetsulam primarily targets the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
This compound is a selective, systemic herbicide . It is absorbed by both roots and leaves of plants . Once absorbed, it inhibits the activity of the AHAS enzyme . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to a halt in protein synthesis and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the AHAS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids . This deficiency affects protein synthesis and plant growth, ultimately leading to the death of the plant .
Pharmacokinetics
This compound exhibits high leachability and mobility in the environment
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of protein synthesis and plant growth . This disruption is due to the deficiency of essential branched-chain amino acids caused by the inhibition of the AHAS enzyme . Ultimately, this leads to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high leachability and mobility suggest that it can easily move through various environmental matrices . .
Biochemical Analysis
Biochemical Properties
Flumetsulam interacts with the enzyme acetolactate synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine . The herbicide inhibits AHAS, thereby disrupting the production of these essential amino acids and leading to the death of the plant .
Cellular Effects
This compound’s primary cellular effect is the disruption of amino acid synthesis, which is vital for protein production and cell growth . By inhibiting AHAS, this compound prevents the synthesis of BCAAs, leading to a deficiency that affects various cellular processes, including protein synthesis, cell division, and growth .
Molecular Mechanism
This compound’s mechanism of action involves binding to and inhibiting the enzyme AHAS . This inhibition disrupts the biosynthesis of BCAAs, leading to a deficiency of these essential amino acids in the plant. This deficiency then affects various cellular processes, leading to the death of the plant .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a significant impact on plant-derived foods. A study found that a method for the simultaneous quantitative determination of this compound in various plant-derived foods achieved recoveries between 73.85% and 115.76% for all analytes with RSD values lower than 10% in 20 kinds of plant-derived foods at three levels .
Metabolic Pathways
This compound is involved in the metabolic pathway of BCAAs. It acts by inhibiting the enzyme AHAS, which plays a crucial role in the biosynthesis of BCAAs . This disruption leads to a deficiency of these essential amino acids, affecting various metabolic processes in the plant.
Transport and Distribution
This compound is rapidly absorbed by plant foliage and roots and is translocated both up and down the plant structure via the xylem and phloem . This allows this compound to be distributed throughout the plant, affecting cells and tissues far from the site of absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flumetsulam is synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps for purification and crystallization to obtain the final product in its desired form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride group during its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases are used in substitution reactions.
Major Products: The primary product of this compound reactions is the herbicide itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Flumetsulam has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study herbicide action and degradation pathways.
Biology: Investigated for its effects on plant physiology and biochemistry, particularly in relation to amino acid synthesis inhibition.
Medicine: While not directly used in medicine, its mechanism of action provides insights into enzyme inhibition that can be relevant for drug development.
Industry: Widely used in agriculture to control weeds in crops such as maize, soybeans, and wheat
Comparison with Similar Compounds
- Cloransulam-methyl
- Diclosulam
- Florasulam
- Metosulam
- Penoxsulam
Comparison: Flumetsulam is unique in its specific inhibition of AHAS and its broad-spectrum activity against a variety of broad-leaved weeds. Compared to similar compounds, this compound has a distinct chemical structure that contributes to its selectivity and effectiveness. Its low toxicity to mammals and favorable environmental profile make it a preferred choice in many agricultural settings .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N5O2S/c1-7-5-6-19-11(15-7)16-12(17-19)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCPQSJAVKGONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032615 | |
| Record name | Flumetsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
93 °C (199 °F) | |
| Record name | Flumetsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 49 mg/L (pH 2.5); solubility increases with pH, In water, 0.049 g/L at pH 2.5; 5.65 g/L at pH 7, In acetone <1.6, methanol <0.4 (g/mL, 25 °C); insoluble in n-hexane, xylene | |
| Record name | Flumetsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.7X10-13 Pa at 25 °C, 2.78X10-12 mm Hg at 25 °C (3.7X10-7 mPa) | |
| Record name | Flumetsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mode of action: inhibition of acetolactate synthase ALS (acetohydroxyacid synthase AHAS). | |
| Record name | Flumetsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Off-white solid, Off-white to tan solid | |
CAS No. |
98967-40-9 | |
| Record name | Flumetsulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98967-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumetsulam [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098967409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumetsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMETSULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X89F0S6LW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flumetsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
250-251 °C | |
| Record name | Flumetsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Flumetsulam?
A1: this compound is a member of the triazolopyrimidine sulfonanilide family of herbicides and acts by inhibiting the enzyme acetolactate synthase (ALS). [, , , , ] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - in plants. [, ] By inhibiting ALS, this compound disrupts BCAA production, ultimately leading to the cessation of plant growth and death. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C13H9F2N5O3S, and its molecular weight is 353.3 g/mol. []
Q3: How does the timing of irrigation influence the mobility of this compound in soil?
A3: Studies have shown that this compound mobility in soil is significantly affected by the timing of irrigation. When irrigation is applied immediately after this compound application, a higher percentage of the herbicide is recovered in leachate, indicating increased mobility. [, ] Conversely, delaying irrigation for several days after application leads to decreased this compound mobility, likely due to increased adsorption to soil particles. [, ]
Q4: Are there specific soil properties that impact this compound persistence?
A4: Yes, this compound persistence is influenced by soil characteristics. Research indicates that this compound degradation is generally faster in soils with higher pH levels and lower organic carbon content. [] This suggests that this compound tends to persist longer in acidic soils with higher organic matter. []
Q5: Does this compound exhibit catalytic properties?
A5: this compound primarily acts as an enzyme inhibitor rather than a catalyst. Its mode of action involves binding to the ALS enzyme and blocking its catalytic activity in the biosynthesis of BCAAs. [, , , , , ]
Q6: Has computational chemistry been employed in this compound research?
A6: Yes, computational methods have been utilized in this compound research. For instance, researchers have explored the use of surface-enhanced Raman scattering (SERS) for the detection of this compound residues in wheat. [] This technique relies on the enhancement of Raman scattering by molecules adsorbed on rough metal surfaces and has shown potential for rapid on-site detection of this compound. []
Q7: How do structural modifications to the this compound molecule affect its herbicidal activity?
A7: Specific structural features of this compound are crucial for its herbicidal activity. While research focusing on this compound's SAR is limited, studies on related triazolopyrimidine sulfonanilide herbicides suggest that modifications to the substituents on the phenyl and pyrimidine rings can significantly impact their activity and selectivity. [, ] Further investigation into this compound's SAR could aid in designing novel herbicides with improved efficacy and environmental profiles.
Q8: What are the general considerations regarding the safe handling and use of this compound?
A9: As with any agricultural chemical, it's crucial to handle and apply this compound responsibly. This includes following label instructions carefully, wearing appropriate personal protective equipment, and adhering to local regulations regarding storage, transportation, and disposal. [, , , ] Consult the product label and relevant safety data sheets for detailed safety information and guidance.
Q9: How is this compound absorbed and distributed within plants?
A10: this compound is primarily absorbed through the roots and leaves of plants. [, , , ] Following absorption, it is translocated both upwards and downwards within the plant, ultimately accumulating in the meristematic tissues where it exerts its herbicidal effects. [, , , ] The rate and extent of absorption and translocation can vary depending on plant species, growth stage, and environmental factors. [, , , ]
Q10: Which weed species are effectively controlled by this compound?
A10: this compound demonstrates effectiveness against a range of broadleaf weeds, including:
- Giant buttercup (Ranunculus acris) [, ]
- Sicklepod (Senna obtusifolia) []
- Entireleaf morningglory (Ipomoea hederacea var. integriuscula) []
- Common lambsquarters (Chenopodium album) []
Q11: Has resistance to this compound been observed in any weed species?
A12: Yes, research indicates that resistance to this compound can develop in weed populations following repeated exposure. For instance, in New Zealand, Ranunculus acris populations have shown resistance to this compound and other ALS-inhibiting herbicides after their introduction and repeated use. [, ] This highlights the importance of herbicide rotation and integrated weed management strategies to minimize the development and spread of herbicide resistance.
Q12: Are there specific safety precautions or considerations related to the use of this compound?
A12: As with any herbicide, it's essential to consult the product label and safety data sheets for comprehensive safety information specific to this compound. These resources provide detailed guidance on safe handling, application, storage, and disposal to minimize potential risks to human health and the environment.
Q13: What analytical methods are commonly used to determine this compound residues in plant and soil samples?
A13: Several analytical techniques have been employed to quantify this compound residues in environmental and agricultural matrices. These include:
- Gas Chromatography (GC) with Electron Capture Detection (ECD): This method often involves a derivatization step to enhance volatility and detectability of this compound. []
- High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: HPLC-UV is a versatile technique suitable for analyzing this compound in various matrices. []
- Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique offers reliable confirmation and quantification of this compound residues even at trace levels. []
- Bioassays: These involve assessing the growth response of sensitive plant species (e.g., cotton, lentil) to determine the presence and concentration of this compound in soil samples. [, ]
Q14: What are the primary routes of this compound degradation in the environment?
A15: this compound degradation in the environment is primarily driven by microbial activity in the soil. [, , , ] Under anaerobic conditions, such as those found in flooded soils or sediment-water systems, this compound degradation proceeds more slowly, with a longer half-life compared to aerobic conditions. [] Temperature also plays a significant role, with higher temperatures generally accelerating degradation rates. [, ] Leaching can be a concern, especially in soils with lower organic matter content and following heavy rainfall or irrigation events. [, , , ]
Q15: How does this compound's solubility in water impact its environmental fate?
A16: this compound has limited solubility in water (approximately 110 mg/L at 25°C). [, , , ] This low water solubility influences its mobility in soil, with higher potential for leaching in sandy soils with low organic matter content, particularly after heavy rainfall events. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)








![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)



